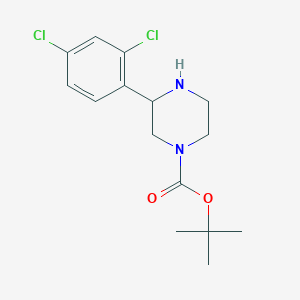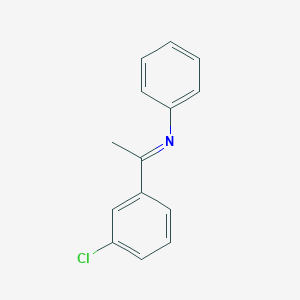![molecular formula C14H23NO5 B12638312 4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) CAS No. 922148-01-4](/img/structure/B12638312.png)
4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-[(3-Hydroxyphényl)azanediyl]di(butane-1,2-diol) est un composé chimique connu pour sa structure et ses propriétés uniques. Ce composé présente un groupe hydroxyphényle lié à deux unités de butane-1,2-diol par une liaison azanediyl (amine). La présence de groupes hydroxyle et de la liaison amine en fait un composé polyvalent dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de 4,4'-[(3-Hydroxyphényl)azanediyl]di(butane-1,2-diol) implique généralement la réaction de la 3-hydroxyaniline avec le butane-1,2-diol dans des conditions spécifiques. Une méthode courante est la réaction de réduction amination, où la 3-hydroxyaniline est condensée avec le butane-1,2-diol en présence d'un agent réducteur tel que le triacétoxyborohydrure de sodium. Cette réaction se déroule dans des conditions douces et fournit le produit souhaité avec une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut être mise à l'échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température, la pression et les concentrations des réactifs, garantissant une qualité constante du produit. L'utilisation de catalyseurs et de paramètres réactionnels optimisés peut encore améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
4,4'-[(3-Hydroxyphényl)azanediyl]di(butane-1,2-diol) subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des amines ou des alcools.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels, tels que les halogénures ou les groupes alkyles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) et les halogénures d'alkyle sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
4,4'-[(3-Hydroxyphényl)azanediyl]di(butane-1,2-diol) a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel 4,4'-[(3-Hydroxyphényl)azanediyl]di(butane-1,2-diol) exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et amine du composé peuvent former des liaisons hydrogène et interagir avec des enzymes, des récepteurs et d'autres biomolécules. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets biologiques observés.
Applications De Recherche Scientifique
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4,4'-[(4-Hydroxyphényl)azanediyl]di(butane-1,2-diol) : Structure similaire mais avec une position différente du groupe hydroxyle.
4,4'-[(3-Méthoxyphényl)azanediyl]di(butane-1,2-diol) : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe hydroxyle.
Unicité
4,4'-[(3-Hydroxyphényl)azanediyl]di(butane-1,2-diol) est unique en raison du positionnement spécifique du groupe hydroxyle sur le cycle phényle, qui peut influencer sa réactivité et ses interactions avec d'autres molécules. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Numéro CAS |
922148-01-4 |
|---|---|
Formule moléculaire |
C14H23NO5 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-[N-(3,4-dihydroxybutyl)-3-hydroxyanilino]butane-1,2-diol |
InChI |
InChI=1S/C14H23NO5/c16-9-13(19)4-6-15(7-5-14(20)10-17)11-2-1-3-12(18)8-11/h1-3,8,13-14,16-20H,4-7,9-10H2 |
Clé InChI |
JGTHKHRULKIWHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)N(CCC(CO)O)CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)


![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)


![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)


![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)


